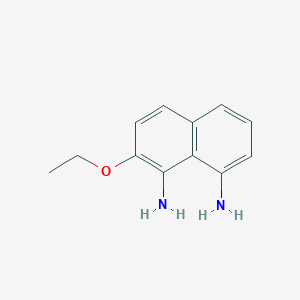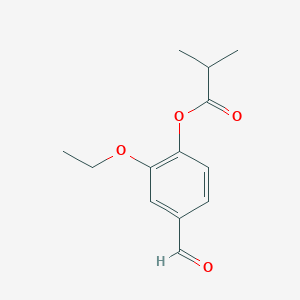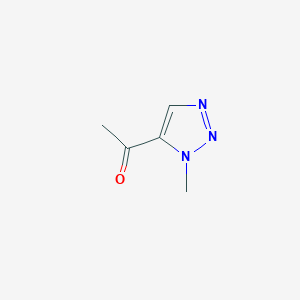
Spectrozyme tPA
Vue d'ensemble
Description
Spectrozyme tPA is a molecule that contains a total of 80 bonds. There are 42 non-H bonds, 14 multiple bonds, 15 rotatable bonds, 8 double bonds, 6 aromatic bonds, 2 six-membered rings, 3 secondary amides (aliphatic), 1 guanidine derivative, 2 primary amines (aliphatic), 1 nitro group (aromatic), and 1 hydroxyl group .
Synthesis Analysis
Triphenylamine-based electroactive compounds, which are similar to Spectrozyme tPA, have been synthesized and studied for their properties and applications in organic electronics . The synthesis process involves appropriate selection of C–C coupling methods to obtain solution-processable, electroactive materials of tunable donor–acceptor properties .
Molecular Structure Analysis
The molecular structure of Spectrozyme tPA involves a total of 80 bonds, including 42 non-H bonds, 14 multiple bonds, 15 rotatable bonds, 8 double bonds, 6 aromatic bonds, 2 six-membered rings, 3 secondary amides (aliphatic), 1 guanidine derivative, 2 primary amines (aliphatic), 1 nitro group (aromatic), and 1 hydroxyl group .
Chemical Reactions Analysis
Spectrozyme tPA is known to bind to fibrin-rich clots and enhance the conversion of plasminogen to plasmin . This process, known as fibrinolysis, results in the degradation of the fibrin matrix of the thrombus .
Applications De Recherche Scientifique
Plasminogen Activation
Spectrozyme tPA has been used to study the activation of plasminogen by different plasminogen activators, including urokinase and tissue-type plasminogen activator (tc-tPA). It was found that certain plasmin substrates, including Spectrozyme tPA, can enhance plasminogen activation by inducing conformational changes in the native zymogen (Kolev, Owen, & Machovich, 1995).
Comparative Enzymatic Studies
Research involving vampire bat salivary plasminogen activator (BatPA) compared to human tPA demonstrated that in the presence of fibrin II, both BatPA and tPA exhibited similar catalytic efficiencies when hydrolyzing Spectrozyme tPA. This suggests a distinct cofactor requirement for BatPA, unlike human tPA, and highlights the utility of Spectrozyme tPA in understanding the specificity and efficiency of various plasminogen activators (Bergum & Gardell, 1992).
tPA Production and Assay
A study on the production and assay of tPA from mammalian cells utilized Spectrozyme tPA for detecting transient levels of tPA production. This highlights its application in bioengineering and cellular biology for assessing protein production and regulation (Grierson, Darnbrough, & Macdonald, 1991).
Activity Assays for tPA
Spectrozyme tPA has been pivotal in developing activity assays for tissue plasminogen activator (TPA), especially in monitoring the purification of TPA and understanding its enzymatic behavior (Tang, Li, McGray, & Vecchio, 1984).
Engineered Integrin-Specific tPA
Research involving the engineering of tPA to possess affinity for integrins used Spectrozyme tPA to demonstrate that modified tPA mutants can exhibit high affinity for certain integrins in an RGD-dependent manner. This work suggests potential applications in developing targeted thrombolytic agents (Yamada, Shimada, & Kikuchi, 1996).
Stability and Activity of Alteplase
A study on the enzymatic stability of alteplase solutions used Spectrozyme tPA to measure residual tPA enzyme activity, demonstrating its applicability in pharmacology and drug stability studies (Cutshall, Gorman, Freeman, & Kyle, 2016).
Safety And Hazards
Orientations Futures
The management of acute ischemic stroke has undergone a paradigm shift in the past decade, spearheaded by the emergence of endovascular thrombectomy, along with advances in medical therapy, imaging, and other facets of stroke care . The evolution of tPA therapy is directed toward ways to increase the number of AIS patients eligible for the therapy either by speeding up the patient recruitment, so that they fall within the recommended therapeutic window, or by expanding the window with added therapies .
Propriétés
IUPAC Name |
acetic acid;(2S)-5-(diaminomethylideneamino)-2-[[2-[[(2R)-3-(4-hydroxycyclohexyl)-2-(methanesulfonamido)propanoyl]amino]acetyl]amino]-N-(4-nitrophenyl)pentanamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H38N8O8S.C2H4O2/c1-41(39,40)31-20(13-15-4-10-18(33)11-5-15)22(35)28-14-21(34)30-19(3-2-12-27-24(25)26)23(36)29-16-6-8-17(9-7-16)32(37)38;1-2(3)4/h6-9,15,18-20,31,33H,2-5,10-14H2,1H3,(H,28,35)(H,29,36)(H,30,34)(H4,25,26,27);1H3,(H,3,4)/t15?,18?,19-,20+;/m0./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YRHVTNFFGLSGHS-RFNIADBLSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)O.CS(=O)(=O)NC(CC1CCC(CC1)O)C(=O)NCC(=O)NC(CCCN=C(N)N)C(=O)NC2=CC=C(C=C2)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)O.CS(=O)(=O)N[C@H](CC1CCC(CC1)O)C(=O)NCC(=O)N[C@@H](CCCN=C(N)N)C(=O)NC2=CC=C(C=C2)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H42N8O10S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10585030 | |
| Record name | Acetic acid--3-(4-hydroxycyclohexyl)-N-(methanesulfonyl)-D-alanylglycyl-N~5~-(diaminomethylidene)-N-(4-nitrophenyl)-L-ornithinamide (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10585030 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
658.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Spectrozyme tPA | |
CAS RN |
161572-29-8 | |
| Record name | Acetic acid--3-(4-hydroxycyclohexyl)-N-(methanesulfonyl)-D-alanylglycyl-N~5~-(diaminomethylidene)-N-(4-nitrophenyl)-L-ornithinamide (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10585030 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




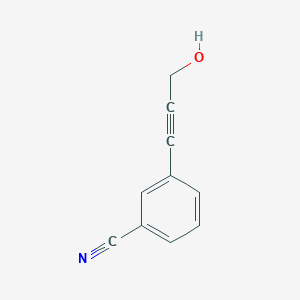
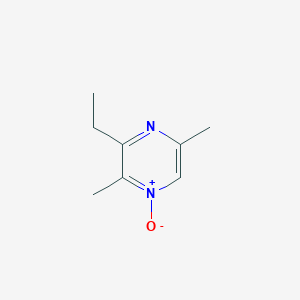
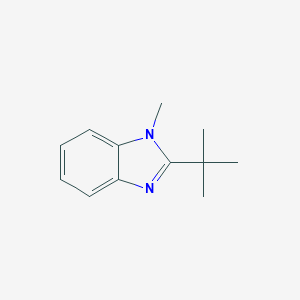
![5-[(2,5-Dimethoxyphenyl)methyl]-1,3,7,8-tetrahydroimidazo[4,5-g]isoquinolin-2-one](/img/structure/B70687.png)
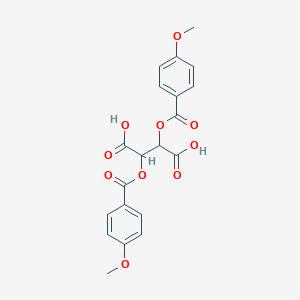
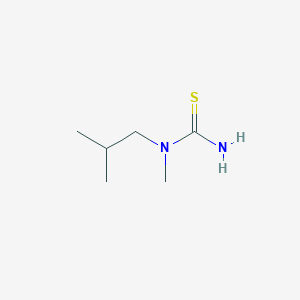
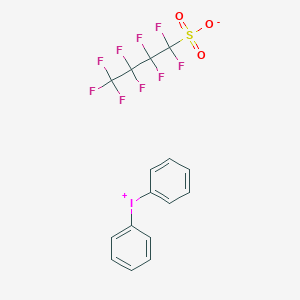
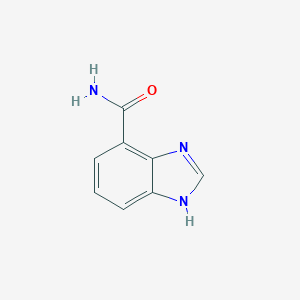
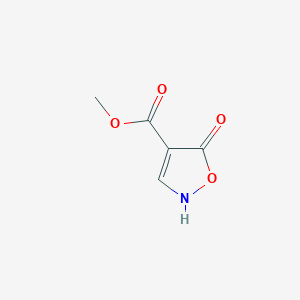
![Tert-butyl spiro[indoline-3,4'-piperidine]-1'-carboxylate](/img/structure/B70701.png)
